

# Application Notes and Protocols for Zoldonrasib (RMC-9805) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zoldonrasib** (also known as RMC-9805) is a potent, orally bioavailable, and selective covalent inhibitor of KRAS G12D mutant protein. It uniquely targets the active, GTP-bound state of KRAS G12D (RAS(ON)), leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] Preclinical studies in various mouse models of human cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC), have demonstrated significant anti-tumor activity.[3] These application notes provide detailed protocols for the dosing and administration of **Zoldonrasib** in mice for preclinical research.

# Data Presentation In Vivo Dosing and Efficacy



| Parameter            | Details                                                      | Reference |
|----------------------|--------------------------------------------------------------|-----------|
| Drug                 | Zoldonrasib (RMC-9805)                                       | [4]       |
| Animal Model         | Mice with KRAS G12D xenograft tumors                         | [4]       |
| Dosage               | 100 mg/kg                                                    | [4][5]    |
| Administration Route | Oral (PO), once daily                                        | [4][5]    |
| Treatment Duration   | 4-8 days                                                     | [4]       |
| Reported Outcome     | Showed antitumor activity in KRAS G12D xenograft models. [4] | [4]       |

**Vehicle Formulation** 

| Component | Percentage |
|-----------|------------|
| DMSO      | 10%        |
| PEG300    | 40%        |
| Tween-80  | 5%         |
| Saline    | 45%        |

# Experimental Protocols Preparation of Zoldonrasib Dosing Solution (100 mg/kg)

This protocol is for the preparation of a **Zoldonrasib** dosing solution for oral administration to mice.

#### Materials:

- Zoldonrasib (RMC-9805) powder
- Dimethyl sulfoxide (DMSO)



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Analytical balance

#### Procedure:

- Calculate the required amount of Zoldonrasib:
  - Determine the total number of mice to be dosed and their average body weight.
  - Calculate the total dose required:
    - Total Dose (mg) = (Number of mice × Average body weight (kg)) × 100 mg/kg
  - Weigh the calculated amount of Zoldonrasib powder accurately.
- Prepare the vehicle solution:
  - In a sterile tube, prepare the required volume of the vehicle solution based on the dosing volume (typically 10 mL/kg).
  - For example, to prepare 1 mL of the vehicle:
    - Add 100 μL of DMSO.
    - Add 400 μL of PEG300.
    - Add 50 μL of Tween-80.



- Add 450 μL of sterile saline.
- Vortex the solution until it is clear and homogenous.
- Prepare the **Zoldonrasib** dosing solution:
  - Add the weighed Zoldonrasib powder to the prepared vehicle solution.
  - Vortex thoroughly until the Zoldonrasib is completely dissolved. The final concentration of the solution should be 10 mg/mL to achieve a 100 mg/kg dose at a dosing volume of 10 mL/kg.

### **Oral Gavage Administration in Mice**

#### Materials:

- · Prepared Zoldonrasib dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
- Syringes (1 mL)
- Animal scale

#### Procedure:

- Animal Preparation:
  - Weigh each mouse accurately before dosing to calculate the precise volume of the dosing solution to be administered.
  - The recommended maximum oral gavage volume for mice is 10 mL/kg.[6]
- Volume Calculation:
  - Volume to administer (mL) = (Body weight (kg) × 100 mg/kg) / 10 mg/mL
- Administration:



- Restrain the mouse firmly by the scruff of the neck to immobilize the head.
- Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to avoid stomach perforation.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
- Administer the calculated volume of the Zoldonrasib solution slowly and steadily.
- Withdraw the gavage needle gently.
- Monitor the animal for a few minutes post-administration for any signs of distress.

### **Xenograft Tumor Model Protocol (General)**

This is a general protocol for establishing KRAS G12D xenograft models in mice. Specific cell numbers and mouse strains may vary depending on the cell line used.

#### Materials:

- KRAS G12D mutant human cancer cell line (e.g., eCMT93)[7]
- Immunocompromised mice (e.g., Nude or SCID mice)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles (e.g., 27-gauge)
- Calipers

#### Procedure:

- Cell Preparation:
  - Culture the KRAS G12D mutant cancer cells under standard conditions.



- Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g.,  $1 \times 10^6$  to  $10 \times 10^6$  cells per  $100 \mu L$ ).
- Tumor Implantation:
  - Anesthetize the mice.
  - Inject the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Measure the tumor volume regularly using calipers (Volume = 0.5 × length × width²).
- Treatment Initiation:
  - Once the tumors reach the desired size, randomize the mice into treatment and control groups.
  - Initiate treatment with Zoldonrasib as described in the "Oral Gavage Administration in Mice" protocol.

# Visualizations

Zoldonrasib (RMC-9805) Mechanism of Action





#### Click to download full resolution via product page

Caption: **Zoldonrasib** forms a tri-complex with Cyclophilin A and active KRAS G12D(ON), inhibiting downstream signaling.

# Experimental Workflow for Zoldonrasib Efficacy Study in Mice





Click to download full resolution via product page

Caption: Workflow for evaluating **Zoldonrasib**'s in vivo efficacy in a mouse xenograft model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. aacr.org [aacr.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revmed.com [revmed.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Zoldonrasib shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Zoldonrasib (RMC-9805) Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607193#dosing-and-administration-of-zoldonrasib-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com